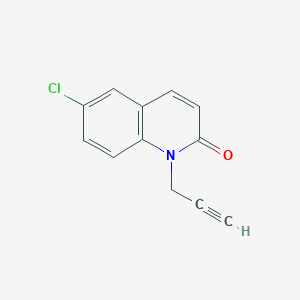

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Descripción

Propiedades

Fórmula molecular |

C12H8ClNO |

|---|---|

Peso molecular |

217.65 g/mol |

Nombre IUPAC |

6-chloro-1-prop-2-ynylquinolin-2-one |

InChI |

InChI=1S/C12H8ClNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2 |

Clave InChI |

CWJCAUZUQGIDCS-UHFFFAOYSA-N |

SMILES canónico |

C#CCN1C2=C(C=CC1=O)C=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Alkylation via Propargyl Bromide

The most straightforward approach involves alkylating the nitrogen atom of 6-chloroquinolin-2(1H)-one using propargyl bromide. This method leverages the nucleophilic character of the quinolinone’s lactam nitrogen.

Procedure :

A mixture of 6-chloroquinolin-2(1H)-one (1.0 equiv), propargyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 50–60°C for 12–24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Parameters :

-

Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance N-alkylation over O-alkylation.

-

Base : Potassium carbonate or sodium hydride improves deprotonation efficiency.

Challenges :

-

Competing O-alkylation may occur, necessitating careful solvent and base selection.

-

Prolonged reaction times risk polymerization of the propargyl group.

Sonogashira Coupling for Propargyl Group Introduction

Synthesis of 1-Bromo-6-chloroquinolin-2(1H)-one

A prerequisite for this route is the preparation of 1-bromo-6-chloroquinolin-2(1H)-one. Bromination of 6-chloroquinolin-2(1H)-one using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours affords the brominated precursor in 70–80% yield.

Palladium-Catalyzed Coupling

The Sonogashira reaction couples the brominated quinoline with propargyl alcohol or trimethylsilylacetylene (TMSA).

Procedure :

1-Bromo-6-chloroquinolin-2(1H)-one (1.0 equiv), propargyl alcohol (1.5 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and triethylamine (3.0 equiv) in tetrahydrofuran (THF) are heated at 80°C for 12 hours. The product is isolated via column chromatography.

Optimization Insights :

-

Catalyst System : PdCl₂(PPh₃)₂/CuI outperforms other palladium sources in minimizing homocoupling byproducts.

-

Yield : 60–70% with propargyl alcohol; higher yields (75–85%) observed with TMSA due to improved stability.

Cyclization Strategies via Pfitzinger Reaction

Quinoline Core Construction

The Pfitzinger reaction synthesizes the quinoline skeleton from 5-chloroisatin and pyruvic acid.

Procedure :

5-Chloroisatin (1.0 equiv) and pyruvic acid (1.2 equiv) are refluxed in aqueous potassium hydroxide (10%) for 8 hours. Acidification yields 6-chloroquinoline-4-carboxylic acid, which undergoes decarboxylation at 210°C in nitrobenzene to form 6-chloroquinoline.

Propargylation Post-Cyclization

The decarboxylated quinoline is alkylated using propargyl bromide under conditions similar to Section 1.1, achieving 70–80% yield.

Advantages :

-

High regioselectivity for the 1-position due to steric and electronic effects of the chlorine substituent.

Radical-Mediated Cyclization Approaches

DMSO/SOCl₂-Promoted Cyclization

Adapting methodologies from related quinolinones, N-propargyl-N-(4-chlorophenyl)propiolamide undergoes cyclization in DMSO with SOCl₂.

Procedure :

The substrate (1.0 equiv) is treated with DMSO (2.0 mL) and SOCl₂ (2.0 equiv) at 50°C for 6 hours. Work-up includes neutralization with NaHCO₃ and extraction with ethyl acetate.

Mechanistic Notes :

-

SOCl₂ activates the amide carbonyl, facilitating intramolecular cyclization to form the quinoline ring.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 6-Chloroquinolin-2(1H)-one | Propargyl bromide, K₂CO₃ | 65–75% | Simple, one-step | Competing O-alkylation |

| Sonogashira Coupling | 1-Bromo-6-chloroquinoline | PdCl₂(PPh₃)₂, CuI, TEA | 60–85% | High functional group tolerance | Requires brominated precursor |

| Pfitzinger Route | 5-Chloroisatin | Pyruvic acid, KOH | 70–80% | Builds quinoline core from scratch | Multi-step, decarboxylation required |

| Radical Cyclization | N-Propargyl propiolamide | DMSO, SOCl₂ | 80% | Scalable, high yield | Limited substrate scope |

Análisis De Reacciones Químicas

Tipos de reacciones

6-Cloro-1-(prop-2-in-1-il)quinolin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos de quinolina o reducción para formar dihidroquinolinas.

Reacciones de ciclización: El grupo propargilo puede participar en reacciones de ciclización para formar sistemas de anillos fusionados.

Reactivos y condiciones comunes

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales

Sustitución: Formación de quinolin-2(1H)-onas sustituidas.

Oxidación: Formación de N-óxidos de quinolina.

Reducción: Formación de dihidroquinolinas.

Aplicaciones Científicas De Investigación

Antimycobacterial Properties

Recent studies have demonstrated the potential of quinolinone derivatives, including 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, in combating Mycobacterium tuberculosis. A series of synthesized quinolinone-thiosemicarbazone derivatives exhibited significant antimycobacterial activity, suggesting that modifications to the quinolinone scaffold can enhance efficacy against drug-resistant strains of tuberculosis. The best-performing compounds showed binding energies indicative of strong interactions with key tuberculosis proteins, suggesting a viable pathway for developing new anti-TB agents .

Neuroprotective Effects

Compounds similar to 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one have been evaluated for neuroprotective properties in models of ischemic stroke. Studies indicated that certain quinoline derivatives could significantly improve cell viability under ischemic conditions, highlighting their potential as therapeutic agents for neurodegenerative diseases . The structure-activity relationship (SAR) studies revealed that specific substitutions on the quinoline ring could enhance neuroprotective effects.

Case Studies

Case Study 1: Antitubercular Activity

A comprehensive study synthesized a range of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, including those related to 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one. These compounds were tested for their antimycobacterial activity using microplate Alamar Blue assays. The results indicated that certain modifications led to enhanced activity against M. tuberculosis, with some derivatives outperforming standard treatments like isoniazid .

Case Study 2: Neuroprotection in Ischemia

Another significant investigation focused on the neuroprotective effects of quinoline-based compounds in ischemic models. The study found that specific derivatives exhibited substantial protective effects on neuronal cells subjected to ischemic stress, suggesting their potential for treating conditions like stroke or neurodegeneration .

Mecanismo De Acción

El mecanismo de acción de 6-Cloro-1-(prop-2-in-1-il)quinolin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Se ha demostrado que inhibe vías relacionadas con el estrés del retículo endoplásmico y la apoptosis, así como la vía inflamatoria NF-kB . Estas interacciones contribuyen a sus propiedades neuroprotectoras y antiinflamatorias.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Findings

Substituent Position and Activity: Halogenation: Chloro or bromo at position 6 enhances cytotoxicity and target binding. For example, 15e (6-Cl) showed potent anticancer activity, while 6a (6-F) exhibited antimicrobial effects . Propargyl Group: The propargyl moiety in 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one and 2a increases electrophilicity, enabling click chemistry for bioconjugation or further functionalization .

Biological Activity Trends: Anticancer: Halogenated hybrids (e.g., 15e) outperform non-halogenated derivatives due to improved DNA intercalation and kinase inhibition . Antimicrobial: Electron-withdrawing groups (e.g., F, Cl) at position 6 enhance membrane permeability, as seen in 6a . CNS Activity: Bulky substituents (e.g., morpholinopropanoyl in IIa4) improve blood-brain barrier penetration for antidepressant effects .

Synthetic Accessibility :

Actividad Biológica

6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, with the chemical formula CHClNO, is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a chloro group and a propyne moiety. Its structure is significant for its interaction with biological targets, particularly proteins involved in cancer cell proliferation.

Synthesis

The synthesis of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the modification of quinoline derivatives through various chemical reactions, including palladium-catalyzed cross-coupling methods. These synthetic pathways allow for the introduction of the propynyl group at the 1-position of the quinoline ring.

Anticancer Activity

Recent studies have demonstrated that compounds related to 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6-BrCaQ | MDA-MB231 | 28 |

| PC3 | 5 - 50 | |

| MCF7 | Not specified |

These findings suggest that modifications in the quinoline structure can lead to enhanced biological activity against specific cancer types .

The mechanism by which these compounds exert their effects often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins such as HER2 and Raf-1, contributing to reduced cancer cell viability .

Study on Quinoline Derivatives

In a study focusing on quinoline derivatives, researchers synthesized several analogues and evaluated their cytotoxicity against MDA-MB231 and PC3 cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .

In Vivo Studies

Further investigations included in vivo studies where certain quinoline analogues were encapsulated in liposomes to enhance their delivery and efficacy. These formulations exhibited improved anticancer activity in orthotopic breast cancer models .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that the presence of halogen atoms (like chlorine) and alkyne groups significantly influenced the biological activity of quinoline derivatives. Compounds with optimal substitutions showed higher potency against cancer cell lines, indicating that careful structural modifications can lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.